molecular formula C7H8O4 B1598523 2-Methoxybenzene-1,3,5-triol CAS No. 487-71-8

2-Methoxybenzene-1,3,5-triol

Cat. No. B1598523
CAS RN: 487-71-8
M. Wt: 156.14 g/mol
InChI Key: ASTPOGDWGNJVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxybenzene-1,3,5-triol is a methoxybenzene carrying methoxy groups at positions 1, 3 and 5 . It has been found to be a biomarker of flavonoid consumption in humans . It is the major scent compound present in Chinese rose species .


Synthesis Analysis

The synthesis of 2-Methoxybenzene-1,3,5-triol can be achieved from 2,4,6-trihydroxybenzaldehyde . In the Williamson ether synthesis, sodium phenoxide is coupled with a methyl halide to produce anisole . Methylation of sodium phenoxide, either using dimethyl sulphate or methyl chloride, is the first step in the production of anisole .


Molecular Structure Analysis

The molecular formula of 2-Methoxybenzene-1,3,5-triol is C7H8O4 . The molecule is represented by the formula C6H5OCH3, and its relative density is 0.996 .


Chemical Reactions Analysis

Benzene derivatives like 2-Methoxybenzene-1,3,5-triol can undergo nucleophilic substitution reactions . The reaction involves initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxybenzene-1,3,5-triol include a molecular weight of 156.14 . It is soluble in DMSO . The exact boiling point and melting point are not provided in the search results.

Scientific Research Applications

Polyurethane Synthesis

Biobased aromatic triols, including compounds similar to 2-Methoxybenzene-1,3,5-triol, have been used in the synthesis of segmented polyurethanes. These polyurethanes exhibit interesting morphologies and thermal properties, making them potentially valuable in various applications, such as materials science and engineering (Lligadas et al., 2007).

Atmospheric Chemistry and Environmental Impact

Studies have investigated the reactions of methoxybenzene compounds with ozone and hydroxyl radicals under atmospheric conditions. Understanding these reactions is crucial for assessing the environmental impact of these compounds and their role in air pollution (Sun et al., 2016), (Gibilisco et al., 2018).

Chemical Properties and Reactions

The chemical behavior of methoxybenzene groups, including their role as proton acceptors in hydrogen bonds, has been explored. This fundamental chemical understanding is important for the design and application of methoxybenzene-based compounds in various chemical reactions and material designs (Palusiak & Grabowski, 2002).

Material Science and Electrochemistry

The electrochemical properties of 2-Methoxybenzene-1,3,5-triol and related compounds have implications in material science, particularly in the synthesis of polymers and the design of organic-electronic devices (Rapta et al., 2012).

Catalysis and Chemical Conversion

The catalytic properties of compounds related to 2-Methoxybenzene-1,3,5-triol have been studied in the context of biomass conversion, an important area in the development of sustainable chemical processes (Zhu et al., 2011).

Grains and Food Chemistry

The presence and implications of volatile methoxybenzene compounds in grains have been investigated. These compounds are related to the aroma and quality of food products, which is a significant concern in food science and agriculture (Seitz & Ram, 2000).

Safety And Hazards

When handling 2-Methoxybenzene-1,3,5-triol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-methoxybenzene-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,8-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTPOGDWGNJVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401729
Record name 2-methoxybenzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxybenzene-1,3,5-triol

CAS RN

487-71-8
Record name 2-methoxybenzene-1,3,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxybenzene-1,3,5-triol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methoxybenzene-1,3,5-triol
Reactant of Route 3
2-Methoxybenzene-1,3,5-triol
Reactant of Route 4
Reactant of Route 4
2-Methoxybenzene-1,3,5-triol
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzene-1,3,5-triol
Reactant of Route 6
2-Methoxybenzene-1,3,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.